6-ME-5-PHENYL-3-((2-PYRIDINYLMETHYLENE)AMINO)THIENO(2,3-D)PYRIMIDIN-4(3H)-ONE
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Overview
Description
Preparation Methods
The synthesis of 6-ME-5-PHENYL-3-((2-PYRIDINYLMETHYLENE)AMINO)THIENO(2,3-D)PYRIMIDIN-4(3H)-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminothiophene derivatives with pyridine-2-carbaldehyde under specific conditions . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acetic acid or p-toluenesulfonic acid . Industrial production methods may vary, but they generally follow similar synthetic pathways with optimizations for yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
6-ME-5-PHENYL-3-((2-PYRIDINYLMETHYLENE)AMINO)THIENO(2,3-D)PYRIMIDIN-4(3H)-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, inhibiting or modulating their activity . The exact molecular targets and pathways depend on the specific biological context, but common targets include kinases, proteases, and nucleic acids .
Comparison with Similar Compounds
6-ME-5-PHENYL-3-((2-PYRIDINYLMETHYLENE)AMINO)THIENO(2,3-D)PYRIMIDIN-4(3H)-ONE can be compared with other thieno[2,3-d]pyrimidin-4(3H)-one derivatives, such as:
- 5-phenyl-3-[(2-pyridinylmethylene)amino]thieno[2,3-d]pyrimidin-4(3H)-one
- 6-methyl-5-phenyl-3-[(2-thienylmethylene)amino]thieno[2,3-d]pyrimidin-4(3H)-one
- 6-methyl-5-phenyl-3-[(3,4,5-trimethoxybenzylidene)amino]thieno[2,3-d]pyrimidin-4(3H)-one
These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical and biological properties . The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C19H14N4OS |
---|---|
Molecular Weight |
346.4g/mol |
IUPAC Name |
6-methyl-5-phenyl-3-[(E)-pyridin-2-ylmethylideneamino]thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H14N4OS/c1-13-16(14-7-3-2-4-8-14)17-18(25-13)21-12-23(19(17)24)22-11-15-9-5-6-10-20-15/h2-12H,1H3/b22-11+ |
InChI Key |
ZBRUKOSYKWUZDX-SSDVNMTOSA-N |
SMILES |
CC1=C(C2=C(S1)N=CN(C2=O)N=CC3=CC=CC=N3)C4=CC=CC=C4 |
Isomeric SMILES |
CC1=C(C2=C(S1)N=CN(C2=O)/N=C/C3=CC=CC=N3)C4=CC=CC=C4 |
Canonical SMILES |
CC1=C(C2=C(S1)N=CN(C2=O)N=CC3=CC=CC=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
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